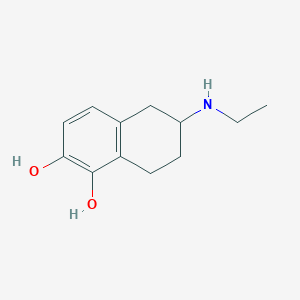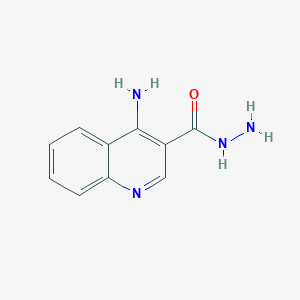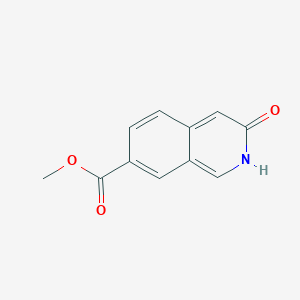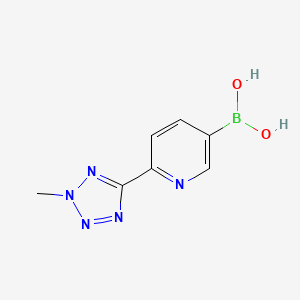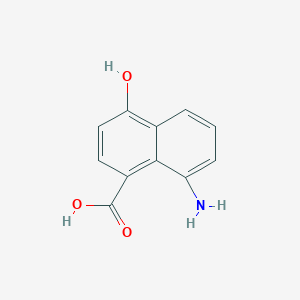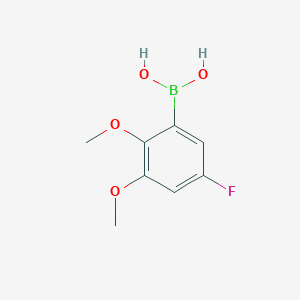![molecular formula C11H6FN3 B11898655 6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-97-2](/img/structure/B11898655.png)
6-Fluoro-[2,3'-bipyridine]-5'-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a fluorine atom and a carbonitrile group in this compound makes it unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which forms carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile, often employs metal-catalyzed cross-coupling reactions. These methods are scalable and can produce high yields under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
6-Fluoro-2,2’-bipyridine: Another fluorinated bipyridine derivative with similar properties.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of supramolecular structures.
Uniqueness: 6-Fluoro-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group.
Propriétés
Numéro CAS |
1346686-97-2 |
|---|---|
Formule moléculaire |
C11H6FN3 |
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
5-(6-fluoropyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
Clé InChI |
QIXGIMCWBZQMNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


